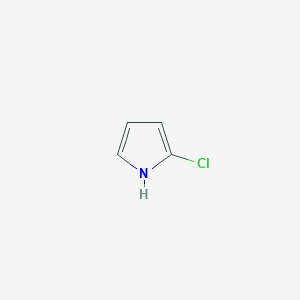

2-Chloro-1H-pyrrole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN/c5-4-2-1-3-6-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXRTUGMZEVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481702 | |

| Record name | 2-CHLOROPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56454-22-9 | |

| Record name | 2-CHLOROPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Chloro 1h Pyrrole

The synthesis of 2-Chloro-1H-pyrrole can be achieved through several methods, primarily involving the direct chlorination of pyrrole (B145914) or the cyclization of appropriately substituted precursors.

A common method for the synthesis of this compound involves the direct chlorination of pyrrole using a suitable chlorinating agent. Due to the high reactivity of the pyrrole ring towards electrophilic substitution, this reaction often yields a mixture of mono-, di-, and polychlorinated products. wikipedia.orgbiosynce.com To achieve selective synthesis of the 2-chloro derivative, careful control of reaction conditions, such as temperature and the choice of solvent and chlorinating agent, is necessary. Sulfuryl chloride (SO2Cl2) is a frequently used reagent for this purpose.

Another approach involves the formation of N-chloropyrrole as an intermediate, which then rearranges to form 2-chloro- and 3-chloropyrrole. acs.org The reaction of tetracyanoethylene (B109619) (TCNE) with hydrochloric acid in the presence of tin has also been reported to yield a substituted 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. researchgate.net

| Method | Reagents | Conditions | Key Features |

| Direct Chlorination | Pyrrole, Sulfuryl chloride (SO2Cl2) | Controlled temperature, specific solvent | Can produce a mixture of products; requires careful optimization for selectivity. |

| Rearrangement of N-Chloropyrrole | N-Chloropyrrole | - | Involves the formation and subsequent rearrangement of an intermediate. acs.org |

| From Tetracyanoethylene | Tetracyanoethylene (TCNE), HCl, Sn | - | Yields a substituted aminochloropyrrole derivative. researchgate.net |

Chemical Reactivity of 2 Chloro 1h Pyrrole

The reactivity of 2-Chloro-1H-pyrrole is characterized by the interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing chlorine atom. This leads to a distinct pattern of reactivity in various chemical transformations.

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. biosynce.comnumberanalytics.com Electrophilic substitution reactions, such as nitration, sulfonation, and acylation, typically occur at the positions not occupied by the chlorine atom. biosynce.comnumberanalytics.com The presence of the chlorine atom at the 2-position can influence the regioselectivity of these reactions.

The chlorine atom in this compound can be displaced by various nucleophiles. This nucleophilic substitution allows for the introduction of a wide range of functional groups at the 2-position of the pyrrole ring, making it a valuable precursor for the synthesis of diverse derivatives.

Furthermore, this compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions provide powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules containing the pyrrole moiety.

Structural and Spectroscopic Properties of 2 Chloro 1h Pyrrole

The structural and spectroscopic properties of 2-Chloro-1H-pyrrole are well-documented and provide essential information for its characterization.

| Property | Value |

| Molecular Formula | C4H4ClN lookchem.com |

| Molecular Weight | 101.53 g/mol lookchem.com |

| Melting Point | 79-81 °C lookchem.com |

| Boiling Point | 181.2 °C at 760 mmHg lookchem.com |

| Appearance | - |

Spectroscopic data is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, shows distinct signals for the pyrrole (B145914) ring protons. nih.gov For 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, the pyrrole NH proton appears as a singlet around δ 12 ppm, and the aromatic protons of the phenyl group are observed as a multiplet in the range of δ 7.2–7.6 ppm.

¹³C NMR Spectroscopy: In the carbon NMR spectrum of a substituted chloropyrrole, the carbon atom attached to the chlorine is typically shifted downfield. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of a chloropyrrole derivative, 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, displays a characteristic C-Cl stretching vibration at approximately 550 cm⁻¹.

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 101.0032268 amu. lookchem.com

Applications of 2 Chloro 1h Pyrrole in Organic Synthesis

Foundational Synthetic Routes to the Pyrrole Nucleus

The construction of the pyrrole ring is the initial and fundamental step in the synthesis of this compound. Over the years, both classical and modern synthetic strategies have been developed to achieve this.

Classical Heterocycle Annulation Protocols (e.g., Paal-Knorr Condensation for Pyrrole Precursors)

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.orgwikipedia.org This method is highly versatile and can be performed under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) derivatives as the major product. organic-chemistry.org

The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration steps to yield the pyrrole. organic-chemistry.org The reaction's scope has been expanded by the development of methods to synthesize the requisite 1,4-dicarbonyl precursors. wikipedia.org For instance, 2,5-hexanedione, which can be derived from hexose (B10828440) sugars, is a common starting material for synthesizing N-substituted pyrroles via Paal-Knorr condensation. rsc.org

Recent advancements have focused on making the Paal-Knorr synthesis more sustainable. One approach involves the reaction of primary amines with 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. acs.org These reactions can be conducted under solvent-free conditions or in aqueous solutions, offering an environmentally benign route to N-substituted pyrrole carboxylic acid derivatives. acs.org

Modern Convergent and Divergent Synthetic Strategies for Pyrrole Ring Formation

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for constructing the pyrrole nucleus, often providing greater control over substitution patterns and functional group tolerance. These methods can be broadly categorized as convergent or divergent.

Convergent strategies involve the assembly of the pyrrole ring from two or more fragments in a single step. A notable example is the [3+2] cycloaddition reaction. For instance, a regiospecific [3+2] cycloaddition between an in situ generated mesoionic species and an N,3-diphenylpropynamide has been used to furnish the desired pyrrole scaffold. beilstein-journals.org

Divergent strategies, on the other hand, involve the modification of a pre-existing heterocyclic core. An efficient protocol for synthesizing highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates. acs.orgacs.org These intermediates can then react with various nucleophiles to introduce diverse functionalities. acs.orgacs.org

Recent research has also highlighted the use of photocatalysis and electrochemistry to construct pyrrole rings under mild conditions. rsc.org These methods often proceed through radical intermediates, offering alternative reaction pathways to traditional thermal transformations. rsc.org

Direct Chlorination Techniques for Pyrrole Scaffolds

Once the pyrrole nucleus is formed, the next step is the introduction of the chlorine atom at the desired position. Direct chlorination of the pyrrole ring can be challenging, often leading to polyhalogenation and ring oxidation, especially in electron-rich pyrroles. google.comgoogle.com Therefore, various regioselective methods have been developed.

Regioselective Halogenation Methodologies (e.g., Electrophilic Chlorination Agents)

Electrophilic aromatic substitution is a common method for halogenating pyrroles. Due to the electron-rich nature of the pyrrole ring, it readily reacts with electrophiles, typically at the C2 or C5 position, due to the greater stability of the resulting carbocation intermediate. wikipedia.orgpearson.com

Common electrophilic chlorinating agents include N-chlorosuccinimide (NCS). wikipedia.org However, the reaction of pyrroles with N-halosuccinimides can sometimes be unreactive, particularly with NCS. nih.gov Chlorination of 1H-pyrroles with NCS can lead to a mixture of the α-chlorinated pyrrole and the dichlorinated 2H-pyrrole. acs.org

To overcome the challenges of direct chlorination, a debrominative chlorination process has been developed. google.comgoogle.com This method involves the displacement of a bromine atom on the pyrrole ring with chlorine, which is particularly useful for chlorinating electron-deficient pyrroles under mild conditions. google.comgoogle.com

Catalyst-Mediated Chlorination Processes (e.g., Vilsmeier Reagent Applications)

The Vilsmeier-Haack reaction, which utilizes the Vilsmeier reagent (a chloromethyliminium salt formed from dimethylformamide and phosphorus oxychloride), is a versatile tool in organic synthesis. chemistrysteps.comorganic-chemistry.org While primarily known for formylation, it can also be used for chlorination. thieme-connect.com

The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it suitable for electron-rich aromatic compounds like pyrrole. chemistrysteps.com The reaction typically occurs at the electron-rich 2-position of the pyrrole ring. chemistrysteps.com In some cases, the Vilsmeier-Haack reaction can lead to the formation of 5-chloropyrrole-2-carboxaldehydes. cdnsciencepub.com It has been shown that the reaction of N-alkylsuccinamidals with the Vilsmeier reagent can be controlled to produce either 5-chloropyrrole-2-carboxaldehydes or 5-chloropyrrole-2,4-dicarboxaldehydes. cdnsciencepub.com

Site-Selective Biocatalytic Halogenation via Enzyme Systems (e.g., Flavin-Dependent Halogenases like PrnC)

Biocatalytic halogenation offers a highly attractive approach due to its remarkable chemo- and regioselectivity under benign reaction conditions. researchgate.netchemrxiv.org Flavin-dependent halogenases (FDHs) are a key class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. acs.org

The enzyme PrnC, a flavin-dependent halogenase from Pseudomonas fluorescens, has been characterized for its ability to act on free-standing pyrroles. researchgate.netchemrxiv.org PrnC is involved in the biosynthesis of pyrrolnitrin, where it catalyzes the chlorination at the 3-position of the pyrrole ring of a biosynthetic intermediate. mdpi.comnih.gov

In vitro studies have demonstrated that PrnC can halogenate a variety of structurally diverse pyrrolic heterocycles in a site-selective manner. researchgate.netchemrxiv.org This enzymatic approach circumvents the issues of over-halogenation and lack of regioselectivity often encountered in chemical halogenation methods. chemrxiv.org The reaction mechanism of FDHs involves the generation of a reactive halogenating species from a halide ion and molecular oxygen, facilitated by a reduced flavin cofactor. mdpi.com

Indirect Synthetic Pathways Involving Chlorinated Intermediates

Indirect methods for synthesizing chlorinated pyrroles often involve the construction of the pyrrole ring from acyclic precursors that already contain the necessary functionalities or can be readily converted to the target molecule. These strategies provide alternative routes when direct chlorination is challenging or yields undesirable product mixtures.

Construction of this compound Derivatives from Tetracyanoethylene (B109619) (TCNE) Precursors

Tetracyanoethylene (TCNE) serves as a versatile building block for the synthesis of highly functionalized pyrrole derivatives. Its reaction with gaseous hydrogen chloride in the presence of tin and acetic acid yields 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile in a 74% yield. researchgate.netmdpi.comresearchgate.net This method provides a direct entry to a polysubstituted chlorinated pyrrole.

Another approach involves the reaction of TCNE with N-substituted propargylamines, which proceeds through a [2+2] cycloaddition–retroelectrocyclization (CA–RE) mechanism. chemistryviews.org This is followed by treatment with silica (B1680970) gel to mediate the formation of the pyrrole ring from a tetracyanobutadiene intermediate. chemistryviews.org The selectivity of this reaction to form pyrroles, among other potential products like pentafulvenes and pyrrolopyridines, is dependent on the substituent on the nitrogen atom of the propargylamine. chemistryviews.org

The reaction of TCNE with 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) is highly dependent on the substituents at the 2 and 5 positions. nih.govacs.org Electron-donating groups facilitate an addition-elimination reaction, while electron-withdrawing groups prevent the reaction from occurring. nih.govacs.org

Table 1: Synthesis of this compound Derivatives from TCNE

| Precursor(s) | Reagents | Product | Yield |

| Tetracyanoethylene | HCl (g), Sn, AcOH | 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | 74% researchgate.netmdpi.comresearchgate.net |

| N-substituted propargylamines, Tetracyanoethylene | Silica gel | Highly functionalized pyrrole derivatives | High yields chemistryviews.org |

| 1,4-Dihydropyrrolo[3,2-b]pyrroles with electron-donating groups, Tetracyanoethylene | Heat | Addition-elimination products | Varies nih.govacs.org |

Multi-Step Organic Synthesis Employing Functional Group Transformations and Condensation Reactions

Multi-step syntheses allow for the construction of complex chlorinated pyrrole derivatives through a series of functional group transformations and condensation reactions. A common strategy involves the Paal-Knorr pyrrole synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine or ammonia. scirp.orgresearchgate.net This can be adapted to produce chlorinated pyrroles by using appropriately substituted precursors.

For instance, a greener approach to pyrrole synthesis involves the iron-catalyzed transfer hydrogenation of nitroarenes followed by an acid-catalyzed Paal-Knorr condensation. researchgate.net This domino reaction is highly chemoselective and tolerates a wide variety of functional groups, avoiding common side reactions like dehalogenation. researchgate.net

Another versatile method is the Van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient substrates to form substituted pyrroles. nih.gov This can be applied in a chemoenzymatic synthesis, for example, in the late-stage, protecting-group-free chlorination of a decyano-derivative of the fungicide Fludioxonil. nih.gov

The synthesis of pyrrolo[1,2-d] google.comslideshare.nethalideschemicals.comtriazines can be achieved through the cyclization of functionalized pyrroles. vulcanchem.com For example, N-amidation of methyl pyrrole-2-carboxylate with hydroxylamine (B1172632) derivatives, followed by cyclization, yields the pyrrolotriazine core. vulcanchem.com The introduction of a chlorine atom can be accomplished by treating a suitable intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃). vulcanchem.com

Strategies for Introducing the Chlorine Moiety at the 2-Position of the Pyrrole Ring

Direct chlorination of the pyrrole ring is a common method for introducing a chlorine atom. However, the high electron density of the pyrrole ring makes it susceptible to over-halogenation and polymerization. nih.gov Therefore, controlling the regioselectivity of the chlorination is a significant challenge.

Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate. slideshare.netslideshare.net Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). google.comslideshare.net

The reaction of pyrrole with sulfuryl chloride in ether at 0°C can lead to the formation of 2,3,4,5-tetrachloropyrrole. slideshare.net To achieve selective monochlorination at the 2-position, milder conditions and often the use of a protecting group on the nitrogen atom are necessary. nih.gov For electron-rich heterocycles like pyrroles, NCS is a versatile and convenient reagent for chlorination at the α-position. halideschemicals.com

In some cases, a debrominative chlorination process can be employed. This involves reacting a pyrrole compound containing at least one bromine substituent with a chlorinating agent. google.com This method allows for the displacement of bromine atoms with chlorine, which can be advantageous for the synthesis of specific chlorinated pyrroles, especially for electron-deficient pyrroles. google.com

Challenges and Advancements in this compound Synthesis

The synthesis of 2-chloro-1H-pyrroles is not without its difficulties. Key challenges include achieving regiochemical control during chlorination and developing more environmentally friendly synthetic routes.

Regiochemical Control and Stereoselectivity in Chlorination Reactions

Achieving regioselectivity in the chlorination of pyrroles is a primary challenge. numberanalytics.com Due to the electronic properties of the pyrrole ring, electrophilic attack is favored at the C2 (or α) position. slideshare.netnumberanalytics.com However, controlling the reaction to prevent polychlorination can be difficult. nih.gov The choice of chlorinating agent, reaction conditions, and the presence of directing or protecting groups on the pyrrole ring are crucial for controlling the outcome. nih.govgoogle.com

For example, while sulfuryl chloride can lead to tetrachlorination, N-chlorosuccinimide (NCS) is often used for a more controlled, milder chlorination of electron-rich heterocycles like pyrrole, favoring the α-position. slideshare.nethalideschemicals.com The use of protecting groups on the nitrogen atom can also influence the regioselectivity and reactivity of the pyrrole ring. nih.gov

Enzymatic halogenation offers a promising alternative for highly regioselective chlorination. Flavin-dependent halogenases can catalyze the site-selective chlorination of pyrrole-containing molecules under mild conditions, often overcoming the challenges of chemical methods. nih.govnih.gov For instance, the halogenase PrnC can catalyze the regioselective chlorination at the 3-position of the pyrrole ring. nih.gov

Table 2: Common Chlorinating Agents and Their Selectivity

| Chlorinating Agent | Typical Product(s) | Conditions | Notes |

| Sulfuryl chloride (SO₂Cl₂) | Can lead to polychlorination (e.g., 2,3,4,5-tetrachloropyrrole) slideshare.net | Ether, 0°C slideshare.net | Reaction can be difficult to control. |

| N-Chlorosuccinimide (NCS) | Favors monochlorination at the α-position halideschemicals.com | Mild conditions halideschemicals.com | A versatile reagent for electron-rich heterocycles. halideschemicals.com |

| t-Butyl hypochlorite | Can be used for specific dichlorination patterns tandfonline.com | Carbon tetrachloride tandfonline.com | Used for chlorination of substituted pyrroles. tandfonline.com |

| Chlorine gas (Cl₂) | Can lead to extensive chlorination (e.g., pentachloropyrrole) slideshare.net | Excess Cl₂ slideshare.net | Highly reactive and less selective. |

Development of Green Chemistry Principles in Halogenated Pyrrole Synthesis

There is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of halogenated pyrroles. scirp.orgmdpi.com This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net

One approach is the use of water as a solvent. A three-component reaction for the synthesis of pyrrole derivatives has been developed using substituted phenacyl bromides, amines, and pentane-2,4-dione in an aqueous medium with DABCO as a catalyst. scirp.org This method avoids the use of toxic and chlorinated solvents. scirp.org

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green chemistry. mdpi.com For example, a domino synthesis of pyrroles from nitroarenes has been developed using a homogeneous iron catalyst that is acid-tolerant and shows high reactivity at low temperatures. researchgate.net This process can use formic acid or molecular hydrogen as green reductants. researchgate.net

Furthermore, enzymatic catalysis, as mentioned earlier, not only provides high regioselectivity but also operates under mild, aqueous conditions, avoiding the need for toxic reagents and protecting groups. nih.gov These advancements align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous substances.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound and its derivatives is a delicate process where reaction conditions must be meticulously controlled to achieve high yields and purities. The inherent reactivity of the pyrrole ring towards electrophiles makes it susceptible to over-halogenation and polymerization, presenting significant synthetic challenges. slideshare.net Consequently, the optimization of various reaction parameters—including the choice of chlorinating agent, solvent, temperature, and reaction time—is critical for directing the reaction towards the desired monochlorinated product while minimizing the formation of undesired side products like di- or trichlorinated pyrroles.

A primary consideration in these syntheses is the selection of an appropriate chlorinating agent. Agents such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), t-butyl hypochlorite, and chlorine gas are commonly employed. tandfonline.comgoogle.com The reactivity of these agents must be matched to the specific pyrrole substrate. For instance, highly activated pyrroles may require a milder reagent like NCS to prevent over-chlorination, whereas less reactive, electron-deficient pyrroles might necessitate a stronger agent like sulfuryl chloride. tandfonline.comresearchgate.net The stoichiometry of the chlorinating agent is another crucial factor; using a precise molar equivalent is often key to maximizing the yield of the monochlorinated product.

Solvent choice plays a pivotal role in modulating reaction pathways. Solvents such as dichloromethane, carbon tetrachloride, diethyl ether, and acetic acid are frequently used. tandfonline.comgoogle.com The solvent can influence the solubility of reagents and the stability of reactive intermediates, thereby affecting the reaction rate and selectivity. For example, non-polar solvents may be preferred to temper the reactivity of strong chlorinating agents.

Temperature and reaction time are interdependent parameters that require careful balancing. Lower temperatures are often used to control the exothermic nature of chlorination and improve selectivity by slowing down the rate of competing side reactions. Conversely, some reactions involving less reactive substrates may require heating to proceed at a reasonable rate. tandfonline.com Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time, ensuring the reaction goes to completion without allowing for significant product degradation or the formation of byproducts.

Modern approaches to reaction optimization increasingly utilize systematic methods like Design of Experiments (DoE). acs.org This statistical approach allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, and catalyst loading) to efficiently identify the optimal conditions for yield and purity, moving beyond traditional one-factor-at-a-time (OFAT) optimization. acs.org Furthermore, for industrial-scale production, the use of continuous flow reactors is an emerging strategy to enhance control over reaction parameters, leading to improved yield and purity.

The following table summarizes various optimized conditions reported for the synthesis of chlorinated pyrrole derivatives, illustrating the interplay of different reagents and conditions to achieve desired synthetic outcomes.

| Product | Chlorinating Agent / Key Reagents | Solvent | Conditions | Yield (%) |

| Methyl 3,4-dichloro-5-formylpyrrole-2-carboxylate | t-Butyl hypochlorite | Carbon tetrachloride | Reflux, 10 hours | 33% tandfonline.com |

| Dimethyl 3,4-dichloropyrrole-2,5-dicarboxylate | Sulfuryl chloride | Diethyl ether | Room Temperature, 5 hours | 70% tandfonline.com |

| 4-Chloro-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | Sulfuryl chloride, Bromine (catalyst) | Acetic acid | 70°C, 1 hour | 84% google.com |

| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | N-chlorosuccinimide (NCS) | Dichloromethane | Room Temperature, 4 hours | 61% nih.gov |

| 4-Chloro-1H-pyrrole-2-carbaldehyde | N-chlorosuccinimide (NCS) | Dichloromethane | 0°C to Room Temp | Selective formation |

Electrophilic Aromatic Substitution Reactions on this compound

Due to its aromatic character, pyrrole and its derivatives readily undergo electrophilic aromatic substitution. wikipedia.orgpearson.com The high reactivity of the pyrrole ring often allows these reactions to proceed under mild conditions. pearson.com

Direct Functionalization at Unsubstituted Positions

Electrophilic attack on the this compound ring can occur at the unsubstituted carbon positions. The regioselectivity of these reactions is dictated by the electronic properties of both the pyrrole nucleus and the chlorine substituent. Generally, electrophilic substitution on pyrroles occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate (the arenium ion) through resonance involving the nitrogen lone pair. pearson.com However, in this compound, the C2 position is already occupied. Therefore, electrophilic attack is directed to the remaining unsubstituted positions, primarily C5 and to a lesser extent C3 and C4.

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation can be performed on pyrrole derivatives. wikipedia.org For instance, acylation of pyrroles, a type of electrophilic substitution, can be achieved using various methods, including the use of acid anhydrides or acid chlorides, and typically occurs at the 2-position. wikipedia.org In the case of this compound, acylation would be expected to favor the C5 position.

Influence of the Chlorine Substituent on Reactivity and Selectivity

The chlorine atom at the C2 position exerts a significant influence on the reactivity and selectivity of electrophilic aromatic substitution reactions. Chlorine is an electron-withdrawing group via induction, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivating effect can sometimes necessitate harsher reaction conditions to achieve functionalization.

However, through resonance, the chlorine atom can also donate a lone pair of electrons to the aromatic system, which directs incoming electrophiles to the ortho and para positions. In the context of the five-membered pyrrole ring, this translates to directing electrophiles to the C3 and C5 positions. The interplay between the inductive withdrawal and the resonance donation, along with the inherent reactivity of the pyrrole ring, determines the final regiochemical outcome. Computational studies using density functional theory (DFT) on chloropyrroles have provided insights into their global reactivity, charge transfer, and site selectivity. acs.org

Nucleophilic Substitution Reactions and Their Mechanistic Elucidation

The presence of a halogen substituent on the pyrrole ring opens up the possibility of nucleophilic substitution reactions.

Reactivity of the Chlorine Atom in SNAr and Other Displacement Pathways

The chlorine atom in this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is enhanced by the presence of electron-withdrawing groups on the pyrrole ring that can stabilize the intermediate Meisenheimer complex. For example, the presence of a cyano group at the C3 position in 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile accelerates the displacement of the chloride at C2 through resonance stabilization. The chlorine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.

The reactivity in SNAr reactions is also influenced by the solvent and the nature of the nucleophile. For instance, in some chlorinated pyrrole derivatives, the chloro group can be substituted with amines or thiols to form new derivatives.

Role of Adjacent Functional Groups in Directing Nucleophilic Attack

Adjacent functional groups can play a crucial role in directing nucleophilic attack and influencing the reaction mechanism. For example, in 3,4-dichloro-1H-pyrrole-2,5-diones, the reaction with primary amines leads to the substitution of one of the chlorine atoms to form 4-amino-3-chloro-1H-pyrrole-2,5-diones. nih.gov In some cases, intramolecular nucleophilic substitution can occur. For instance, an intermediate with a thiol group can undergo intramolecular cyclization by attacking a carbon atom of the pyrrole ring. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-substituted pyrroles are excellent substrates for these transformations. researchgate.net this compound can participate in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net

These reactions typically involve the use of a palladium catalyst, a ligand, and a base. acs.org The choice of ligand is often crucial for achieving high yields and selectivity. For instance, the direct arylation of pyrroles with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst and a 2-(dicyclohexylphosphino)-biphenyl ligand. acs.org The reaction conditions, such as the base, solvent, and temperature, also need to be optimized for the specific substrates. acs.org

The reactivity of chloropyrroles in these coupling reactions can be influenced by the electronic nature of the substituents on the pyrrole ring. Electron-withdrawing groups can enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of a wide range of functionalized pyrroles. researchgate.netclockss.org

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Methodologies with Chlorinated Pyrroles

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. numberanalytics.com The application of these methodologies, namely the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, to chlorinated pyrroles like this compound, has been an area of significant research, offering pathways to complex pyrrolic structures.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, has been successfully applied to synthesize aryl-substituted pyrroles. nih.gov While debromination can be a competing reaction when using bromopyrroles without N-protection, the use of a robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for the efficient arylation of protected bromopyrroles under mild conditions. nih.gov This suggests that N-protected this compound could be a viable substrate for Suzuki-Miyaura coupling, although specific examples focusing solely on the 2-chloro derivative are less common in the reviewed literature. Research has demonstrated the successful Suzuki coupling of methyl 5-borylated-1H-pyrrole-2-carboxylate with various aryl bromides, indicating the pyrrole ring's compatibility with the catalytic cycle. mdpi.com The synthesis of 3,4-diarylpyrroles has also been achieved through the Suzuki-coupling of 3,4-dibromo-N,N-dimethyl-1H-pyrrole-1-sulfonamide, showcasing the utility of this reaction for creating symmetrical and unsymmetrical diarylpyrroles. researchgate.net

The Heck reaction , a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is another key method for C-C bond formation. numberanalytics.comwikipedia.org This reaction is known for its high trans selectivity and tolerance of various functional groups. organic-chemistry.orgtestbook.com While the broader application of the Heck reaction is well-established, specific studies detailing its use with this compound are not extensively covered in the provided results. However, the general mechanism, involving oxidative addition of the halide to a Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination, is expected to apply. numberanalytics.com

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has been utilized in the synthesis of pyrrole-containing polycyclic structures. researchgate.net For instance, a sequential Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis has been employed to construct pyrrolo[1,2-a]quinolines. rsc.org In this sequence, 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes are coupled with terminal alkynes. rsc.org Another efficient protocol involves a Sonogashira coupling of N-(2-bromoallyl)amines with terminal alkynes, followed by an acid-catalyzed cyclization to produce 1,2,4-substituted pyrroles. organic-chemistry.org These examples highlight the potential of using this compound derivatives in Sonogashira reactions to introduce alkynyl moieties.

The Stille reaction , which couples an organostannane with an organic halide, is a versatile method for forming C-C bonds and has been applied to pyrrole systems. wiley-vch.dechemtube3d.comwikipedia.org Pyrrolylsulfonium salts have been demonstrated as effective pseudohalides in Stille couplings with aryl, heteroaryl, and alkynylstannanes. rsc.org This approach offers an alternative to using potentially unstable pyrrolyl halides. rsc.org The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product. wikipedia.org While direct examples with this compound are not explicitly detailed, the known reactivity of other halopyrroles and pyrrolyl pseudohalides suggests its feasibility as a substrate in Stille couplings. rsc.orgresearchgate.net

Table 1: Overview of Coupling Reactions with Chlorinated Pyrroles

| Coupling Reaction | Key Features | Example Application |

| Suzuki-Miyaura | Couples organoboron compounds with organic halides. | Synthesis of aryl-substituted pyrroles from bromopyrroles and arylboronic acids. nih.govmdpi.com |

| Heck | Couples alkenes with aryl or vinyl halides. | General method for forming substituted alkenes with high trans selectivity. numberanalytics.comorganic-chemistry.org |

| Sonogashira | Couples terminal alkynes with aryl or vinyl halides. | Synthesis of pyrrolo[1,2-a]quinolines via sequential coupling and cyclization. rsc.orgorganic-chemistry.org |

| Stille | Couples organostannanes with organic halides. | Coupling of pyrrolylsulfonium salts (as pseudohalides) with various organostannanes. rsc.org |

Development of Novel Catalytic Systems for Efficient Carbon-Carbon Bond Formation

The advancement of carbon-carbon bond-forming reactions heavily relies on the development of novel and more efficient catalytic systems. numberanalytics.com For reactions involving less reactive substrates like chloropyrroles, the catalyst's nature is crucial.

Recent research has focused on creating catalysts that are more active, stable, and selective. This includes the development of phosphine-free palladium catalysts, which can exhibit high activity and stability in Heck and Suzuki reactions. organic-chemistry.org For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high turnover numbers in these reactions. organic-chemistry.org Similarly, N-Heterocyclic Carbene (NHC) palladium complexes have emerged as powerful catalysts. organic-chemistry.org

The use of bimetallic catalytic systems is another promising area. Heterobimetallic complexes, containing both a transition metal (like ruthenium) and a main group metal, can exhibit enhanced catalytic activity. wur.nl The main group metal can act as a σ-acceptor, stabilizing the transition metal complex and accelerating key steps in the catalytic cycle like reductive elimination. wur.nl

Furthermore, the use of sustainable and renewable resources in catalyst design is gaining traction. Lignin, a complex biopolymer, has been explored as a support for metal nanoparticles (e.g., Pd, Cu), creating heterogeneous catalysts for C-C bond formation. mdpi.com These lignin-based catalysts offer advantages such as being low-cost, easy to prepare, and reusable. mdpi.com For example, lignin-supported palladium nanoparticles have been successfully used in Suzuki and Heck reactions. mdpi.com

Table 2: Examples of Novel Catalytic Systems

| Catalyst Type | Description | Application |

| Phosphine-Free Pd Catalysts | Palladium complexes without phosphine (B1218219) ligands, often using N,O- or N,C-based ligands. | Heck and Suzuki reactions. organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Pd Complexes | Palladium complexes with NHC ligands, known for their strong σ-donating properties. | Heck reactions. organic-chemistry.org |

| Heterobimetallic Complexes | Complexes containing two different metal centers (e.g., Ru-M where M is a main group metal). | C-H activation and C-C bond formation. wur.nl |

| Lignin-Based Catalysts | Metal nanoparticles supported on lignin, a renewable biopolymer. | Suzuki and Heck reactions. mdpi.com |

Cycloaddition and Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for constructing cyclic molecules in a stereospecific manner. libretexts.orgnumberanalytics.com Cycloaddition reactions are a major class of pericyclic transformations and have been studied in the context of pyrrole derivatives. nih.govwikipedia.org

Pyrroles can participate as the 4π component (diene) in [4+2] cycloaddition reactions (Diels-Alder reactions), especially when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org The regiochemistry of these reactions is governed by the electronic properties of both the diene and the dienophile (the 2π component). imperial.ac.uklibretexts.org In "normal" electron-demand Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. The regiochemical outcome can often be predicted by considering the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. imperial.ac.uk

Pyrroles can also undergo [3+2] cycloaddition reactions. For example, pyridazinium ylides react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrrolopyridazine derivatives. These reactions are often completely regioselective. nih.gov In another instance, the cycloaddition of certain ylides with electron-deficient alkenes can show varied regioselectivity depending on the substituents. For a chloro-substituted ylide, the reaction was found to be regioselective but yielded two different regioisomers. nih.gov

Furthermore, pyrroles can react with carbenes in a [2+1] cycloaddition. The reaction of pyrrole with dichlorocarbene, for instance, initially forms a dichlorocyclopropane intermediate which then rearranges to form 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org

Table 3: Pericyclic Reactions Involving Pyrrole Systems

| Reaction Type | Description | Regiochemical Control |

| [4+2] Cycloaddition (Diels-Alder) | Pyrrole acts as a diene, reacting with a dienophile. | Controlled by HOMO-LUMO interactions and substituent electronics. wikipedia.orgimperial.ac.uk |

| [3+2] Cycloaddition | A three-atom component (e.g., ylide) reacts with a two-atom component (dipolarophile). | Can be highly regioselective, but substituent dependent. nih.gov |

| [2+1] Cycloaddition | Pyrrole reacts with a carbene. | Can lead to rearrangement products like 3-chloropyridine. wikipedia.org |

Intramolecular cyclization reactions of substituted this compound derivatives provide access to a variety of fused heterocyclic systems. These reactions often involve the formation of a new ring by connecting two positions within the same molecule.

One notable example is the intramolecular cyclization of 1-(2-thiophenyl)pyrrole derivatives, which can be formed in situ from the ring contraction of pyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazines. beilstein-journals.org This process leads to the formation of pyrrolo[2,1-b] nih.govbenzothiazoles. beilstein-journals.org Another approach involves the intramolecular cyclization of 1-(2-(methylsulfinyl)phenyl)-1H-pyrroles under "interrupted Pummerer rearrangement" conditions. beilstein-journals.org

The synthesis of pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones can be achieved through the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. beilstein-journals.org The regioselectivity of this cyclization can be influenced by the choice of reagents. beilstein-journals.org The starting materials for these cyclizations can be prepared from precursors like 3-chloro-1H-pyrrole-2-carboxylic acid. beilstein-journals.org

Furthermore, intramolecular cyclizations are key steps in the synthesis of various pharmacologically relevant scaffolds. For example, the cyclization of 2-[(2-halogenophenyl)sulfonyl]ethylenamines is a method to produce 1,1-dioxo-4H-1,4-benzothiazines. scirp.org The reactivity of the halogen is crucial, and for chloro-derivatives, stronger bases or activating agents may be required to facilitate the cyclization. scirp.org

Table 4: Examples of Intramolecular Cyclization Pathways

| Starting Material Type | Reaction Conditions | Product |

| 1-(2-thiophenyl)pyrrole derivatives | In situ formation from ring contraction | Pyrrolo[2,1-b] nih.govbenzothiazoles beilstein-journals.org |

| 1,2-biscarbamoyl-substituted 1H-pyrroles | Mild conditions (0 °C) | Pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones beilstein-journals.org |

| 2-[(2-chlorophenyl)sulfonyl]ethylenamines | Strong bases or activating agents | 1,1-Dioxo-4H-1,4-benzothiazines scirp.org |

Pericyclic Transformations and Their Regiochemical Outcomes

Oxidative and Reductive Transformations

Dehalogenation, the removal of a halogen atom from a molecule, is a significant transformation both in organic synthesis and for the remediation of halogenated environmental pollutants. taylorandfrancis.comwikipedia.org This process can be achieved through various chemical and electrochemical reduction methods. taylorandfrancis.comwikipedia.org

Chemical reduction strategies for dehalogenation often involve the use of reducing agents. A common mechanism is hydrogenolysis, where the carbon-halogen bond is replaced by a carbon-hydrogen bond. wikipedia.org Zero-valent iron (ZVI) is a powerful reducing agent that has been used for the dehalogenation of chlorinated organic compounds. taylorandfrancis.com Another chemical method is base-catalyzed decomposition (BCD), where a base is used to promote the removal of the halogen. epa.gov For aryl halides, reagents like potassium hydroxide (B78521) mixed with polyethylene (B3416737) glycol (KPEG) can effectively remove chlorine atoms. epa.gov

Electrochemical reduction offers a controlled method for dehalogenation. The process involves the transfer of electrons to the substrate at an electrode surface, leading to the cleavage of the C-Cl bond. The electrochemical reduction of pyridazines substituted with electron-withdrawing groups has been shown to lead to dihydropyridazine (B8628806) intermediates, which can then undergo further reduction and ring contraction to form pyrroles. researchgate.net While specific studies on the electrochemical dehalogenation of this compound were not found in the initial search, the principles of electrochemical reduction of other halogenated heterocycles are applicable. The reduction potential required for dehalogenation depends on the nature of the molecule and the position of the halogen. The electrochemical behavior of pyrrole derivatives has been studied in the context of electropolymerization, where both oxidation and reduction processes are controlled by the applied potential. acs.orgresearchgate.net

The relative ease of dehalogenation follows the trend of bond dissociation energies: C-I < C-Br < C-Cl < C-F, meaning that chloro-compounds are generally more difficult to reduce than their bromo or iodo counterparts. wikipedia.org

Table 5: Dehalogenation Strategies

| Method | Description | Key Reagents/Conditions |

| Chemical Reduction (Hydrogenolysis) | Replacement of a C-X bond with a C-H bond. | Zero-valent iron (ZVI). taylorandfrancis.comwikipedia.org |

| Chemical Reduction (Base-Catalyzed) | Base-promoted removal of the halogen. | Potassium hydroxide/polyethylene glycol (KPEG). epa.gov |

| Electrochemical Reduction | Electron transfer at an electrode to cleave the C-X bond. | Controlled electrode potential. researchgate.net |

Oxidative Pathways and Product Diversification

The oxidation of the pyrrole ring, a fundamentally electron-rich system, can lead to a diverse array of products, ranging from controlled functionalization to polymerization. The presence of a chloro-substituent on the 2-position of the 1H-pyrrole core influences the reactivity and regioselectivity of these oxidative transformations. Depending on the oxidant and reaction conditions, the oxidative pathways of this compound and its derivatives can be channeled toward the formation of valuable synthetic intermediates or polymeric materials.

A significant oxidative pathway for substituted 2-chloropyrroles involves the formation of pyrrole-2,3-diones. Research has shown that potent oxidizing agents, such as potassium permanganate (B83412), can oxidize the pyrrole ring of derivatives like 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile to yield the corresponding pyrrole-2,3-dione. acgpubs.org This transformation introduces two ketone functionalities into the heterocyclic core, opening up avenues for further synthetic modifications. The general mechanism for permanganate oxidation involves the Mn(VII) entity acting as a versatile and powerful oxidizing agent. sci-hub.se In the context of pyrrole derivatives, this can lead to the formation of highly functionalized products. For instance, permanganate oxidation of eumelanin, a complex polymer containing pyrrolic units, yields pyrrole-2,3,5-tricarboxylic acid (PTCA), demonstrating the oxidant's ability to cleave and oxidize the ring system. nih.gov

Another common, often competing, pathway is oxidative polymerization. nih.gov Strong oxidants like ferric chloride (FeCl₃) can initiate the polymerization of pyrrole monomers through a mechanism involving the formation of a radical cation species. researchgate.netresearchgate.net This process leads to the formation of polypyrrole, a conductive polymer. researchgate.netbhu.ac.in While this is a well-established reaction for the parent pyrrole, the presence of a chloro group can affect the polymerization process and the properties of the resulting polymer. The general susceptibility of pyrroles to oxidation by reagents such as peroxides or singlet oxygen can also lead to dearomatization and decomposition, often resulting in the formation of black, insoluble polypyrrole solids. nih.gov

Selective oxidation can also be achieved on side chains of the chloropyrrole ring without disrupting the aromatic core. In one study, a monochloroketoacid derivative of pyrrole was selectively oxidized to the corresponding monochloroacid using alkaline peroxide. cdnsciencepub.com This selectivity was attributed to differences in the acidity of the N-H proton, which influenced the interaction with the peroxide oxidant. cdnsciencepub.com This demonstrates that under controlled conditions, functional groups appended to the chloropyrrole nucleus can be transformed while the core structure remains intact.

Mechanistically, many oxidative transformations involving pyrroles are believed to proceed through single electron transfer (SET) pathways. Copper-catalyzed reactions, for example, can involve the formation of a radical cation from the pyrrole ring, which then undergoes further reaction. thieme-connect.com

The table below summarizes the types of products that can be generated from the oxidation of 2-chloropyrrole derivatives under different conditions.

| Starting Material Type | Oxidizing Agent | Product Type |

| Substituted 2-Chloropyrrole | Potassium Permanganate (KMnO₄) | Pyrrole-2,3-dione |

| Pyrrole/Chloropyrrole Monomers | Ferric Chloride (FeCl₃) | Polypyrrole |

| Chloropyrrole with Ketoacid Side Chain | Alkaline Peroxide | Chloropyrrole with Carboxylic Acid Side Chain |

| Pyrrole-2-carboxylates | o-Chloranil | Functionalized Pyrrolinones |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR Techniques

High-resolution 1H and 13C NMR are fundamental for determining the substitution patterns and electronic environments within this compound derivatives. In the 1H NMR spectrum of unsubstituted this compound, the protons on the pyrrole ring exhibit characteristic chemical shifts and coupling patterns. For instance, in CDCl3, the NH proton appears as a broad singlet around δ 8.08 ppm, while the ring protons appear as multiplets at approximately δ 6.11, δ 6.21 (a triplet with J = 3.4 Hz), and δ 6.66 ppm. preprints.org

The introduction of substituents significantly influences these chemical shifts. For example, in 2-chloro-1-(1H-pyrrol-2-yl)ethanone, the pyrrole protons are observed at δ 6.72 (dd, J = 2.8 Hz, 1H), δ 6.20 (m, 1H), and δ 6.08 (dd, J = 3.2 Hz, 1H) in CDCl3. The presence of a phenyl group at the 5-position in 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile results in aromatic proton signals in the range of δ 7.2–7.6 ppm.

13C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 2-chloro-1-(1H-pyrrol-2-yl)ethanone, the pyrrole carbons resonate at δ 134.2 (C-2), δ 119.8 (C-5), and δ 112.4 (C-3/C-4). In derivatives like ethyl 5-formyl-1H-pyrrole-3-carboxylate, the pyrrole carbons are found at δ 115.49, 124.47, 130.44, and 144.01 ppm. mdpi.com

Table 1: Representative 1H and 13C NMR Data for this compound Derivatives

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| This compound | CDCl3 | 8.08 (s, 1H, NH), 6.66 (m, 1H), 6.21 (t, J=3.4 Hz, 1H), 6.11 (m, 1H) | Not specified | preprints.org |

| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | CDCl3 | 9.85 (br s, 1H, NH), 6.72 (dd, J=2.8 Hz, 1H), 6.20 (m, 1H), 6.08 (dd, J=3.2 Hz, 1H), 4.52 (s, 2H) | 187.4, 134.2, 119.8, 112.4, 43.6 | |

| 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile | CDCl3 | 7.45–7.30 (m, 5H), 6.95 (s, 1H), 6.82 (s, 1H) | Not specified |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR experiments are crucial for unambiguous spectral assignment. weebly.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu By revealing these scalar couplings, COSY helps to trace out the proton connectivity within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms. sdsu.eduepfl.ch This is instrumental in assigning the 13C signals based on the already assigned 1H spectrum. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduepfl.ch This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch

The combined application of these 2D NMR techniques allows for the complete and accurate assignment of all proton and carbon signals, even in structurally intricate this compound derivatives. beilstein-journals.orgrsc.org

Application of NMR in Mechanistic Studies and Reaction Monitoring

NMR spectroscopy is not only a tool for static structural analysis but also a powerful technique for monitoring the progress of chemical reactions in real-time. By taking NMR spectra at various time points during a reaction, researchers can track the disappearance of starting materials and the appearance of products. medcraveonline.com This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and solvent. For instance, the synthesis of this compound itself can be monitored to ensure the reaction goes to completion and to minimize the formation of byproducts. preprints.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. preprints.orgresearchgate.net This is a critical step in confirming the identity of a newly synthesized this compound derivative. For example, the calculated exact mass for C12H11ClNO2 [M+H]+ is 236.04728, and a found value of 236.04736 by HRMS would confirm this elemental composition. mdpi.com This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for Selected Pyrrole Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| C14H12NClO4 | [M+H]+ | 293.0455 | 293.0452 | rsc.org |

| C14H12BrNO4 | [M+H]+ | 336.9950 | 336.9953 | rsc.org |

| C13H11F3NO2 | [M+H]+ | 270.07364 | 270.07360 | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, often producing intact molecular ions (e.g., [M+H]+ or [M-H]-). doi.orgakjournals.com ESI-MS is frequently used to characterize intermediates in a reaction sequence and to confirm the molecular weight of the final products. The fragmentation patterns observed in ESI-MS/MS experiments can provide valuable structural information, as the fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound derivatives, with fragmentation patterns providing definitive confirmation of their molecular structures. The fragmentation pathways are significantly influenced by the nature and position of substituents on the pyrrole ring. nih.gov

For many 2-substituted pyrrole derivatives, common fragmentation pathways involve the loss of water (H₂O), aldehydes, and even the pyrrole moiety itself, particularly when aromatic groups are present on the side chain. nih.gov In contrast, derivatives with non-phenyl side chains often exhibit fragmentation through the loss of water, alcohols, and propene (C₃H₆). nih.gov

The presence of a chlorine atom introduces a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion peak (M⁺) is accompanied by an M+2 peak with roughly one-third the intensity, confirming the presence of a single chlorine atom in the molecule. chemguide.co.uk This isotopic signature is also observed in fragment ions that retain the chlorine atom. chemguide.co.uk

In the analysis of more complex derivatives, such as 2-chloro-3-(2'-chloroethyl)-4-hydroxy-6-pyridone, a related heterocyclic compound, a prominent feature is the loss of HCl from the molecular ion. jcsp.org.pk This is followed by the loss of the remaining chlorine atom to produce a stable bicyclic ion, which often represents the base peak in the spectrum. jcsp.org.pk The fragmentation of 5-substituted 1H-tetrazole derivatives containing a pyrrole ring shows distinct pathways depending on the ionization mode. In positive ion mode, the tetrazole group typically undergoes the elimination of hydrazoic acid (HN₃), while in negative ion mode, the loss of a nitrogen molecule (N₂) is observed. lifesciencesite.com

Studies on diketopyrrolo-pyrrole pigments containing chlorine, such as Pigment Red 254, reveal characteristic fragmentation, including the formation of a 4-chlorobenzonitrile (B146240) ion. irb.hr The analysis of chlorinated peptides also demonstrates specific mass shifts indicative of chlorination. For instance, the addition of one chlorine atom to a tyrosine residue results in a +34 Da mass shift, while dichlorination leads to a +68 Da shift. nih.gov

The fragmentation patterns of various this compound derivatives and related compounds are summarized in the table below.

| Compound | Ionization Mode | Key Fragments (m/z) | Neutral Losses | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(1H-pyrrol-2-yl)ethanone | EI-MS | 143 [M]⁺, 108 [M-Cl]⁺ | Cl | |

| 2-Chloro-3-(2'-chloroethyl)-4-hydroxy-6-pyridone | - | 207 [M]⁺, 171 [M-HCl]⁺, 136 [M-HCl-Cl]⁺ | HCl, Cl | jcsp.org.pk |

| 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole Derivatives | ESI (+) | - | HN₃ | lifesciencesite.com |

| 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole Derivatives | ESI (-) | - | N₂ | lifesciencesite.com |

| Pigment Red 254 (diketopyrrolo-pyrrole) | - | 138/140 (4-chlorobenzonitrile ion) | - | irb.hr |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound derivatives. The vibrational frequencies observed in an IR spectrum are characteristic of specific bonds and structural motifs within the molecule.

A key feature in the IR spectra of many pyrrole derivatives is the N-H stretching vibration, which typically appears in the region of 3200-3500 cm⁻¹. For instance, in 2-chloro-1-(1H-pyrrol-2-yl)ethanone, the N-H stretch is observed at 3281 cm⁻¹. Similarly, for other pyrrole derivatives, this band can be found around 3354 cm⁻¹ and 3343 cm⁻¹. scialert.net

The presence of a carbonyl (C=O) group, as in pyrrol-2-yl chloromethyl ketone derivatives, gives rise to a strong absorption band in the range of 1630-1750 cm⁻¹. For 2-chloro-1-(1H-pyrrol-2-yl)ethanone, the C=O stretch is at 1702 cm⁻¹, while for related amide derivatives, it can be around 1650 cm⁻¹. vulcanchem.com In other pyrrole compounds, C=O stretching vibrations have been noted at 1747 cm⁻¹ and 1739 cm⁻¹. scialert.net

The C-Cl stretching vibration is another important diagnostic peak. In substituted benzenes and related aromatic systems, this vibration typically appears in the 600-800 cm⁻¹ range. ias.ac.in For 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a band at 760 cm⁻¹ is attributed to the C-Cl stretch. In other chlorinated pyrrole derivatives, this can be observed around 750 cm⁻¹ and 771 cm⁻¹. vulcanchem.comderpharmachemica.com

Other characteristic vibrations include the C=C stretching of the pyrrole ring, often seen around 1540 cm⁻¹, and the C-N stretching, which can be found near 1216-1423 cm⁻¹. derpharmachemica.com For derivatives containing a nitrile (C≡N) group, a sharp absorption peak is expected around 2220 cm⁻¹.

The following table summarizes key IR absorption bands for various functional groups in this compound derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound(s) | Reference(s) |

|---|---|---|---|---|

| N-H | Stretching | 3281 - 3354 | 2-chloro-1-(1H-pyrrol-2-yl)ethanone, other pyrrole derivatives | scialert.net |

| C=O | Stretching | 1650 - 1747 | 2-chloro-1-(1H-pyrrol-2-yl)ethanone, 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide | scialert.netvulcanchem.com |

| C-Cl | Stretching | 750 - 771 | 2-chloro-1-(1H-pyrrol-2-yl)ethanone, 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide | vulcanchem.comderpharmachemica.com |

| C=C (pyrrole ring) | Stretching | ~1540 | 2-chloro-1-(1H-pyrrol-2-yl)ethanone | |

| C≡N | Stretching | ~2220 | 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile |

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of this compound derivatives, particularly concerning conjugation and the nature of chromophores. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelength of maximum absorption (λ_max) is indicative of the energy gap between these orbitals.

The electronic absorption spectra of pyrrole derivatives are influenced by the substituents on the pyrrole ring. For instance, the introduction of a chromophoric group can lead to a bathochromic (red) shift in the absorption maximum. In a study of novel blue pyrrole derivatives, compounds exhibited maximum absorption wavelengths in the range of 600-700 nm, indicating a highly conjugated system. mdpi.com The molar extinction coefficients for these derivatives were found to be greater than 1.0 × 10⁴ L/mol·cm, suggesting strong absorption and suitability as colorants. mdpi.com

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in UV-Vis spectra. nih.gov For example, the electronic absorption spectra of chlorophylls, which contain pyrrole-like porphyrin rings, have been successfully modeled to understand their characteristic Soret and Q bands. readthedocs.iorsc.org

In the case of substituted chlorophenols, which share some structural similarities with chloropyrroles, electronic absorption bands are typically observed in the 260-290 nm region. ias.ac.in The position and intensity of these bands are affected by the substitution pattern, which alters the symmetry and electronic properties of the molecule. ias.ac.in

The UV-Vis spectrum of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile was obtained using a Perkin-Elmer Lambda-25 spectrophotometer, indicating its use in the characterization of such compounds. mdpi.com The synthesis of certain pyrrole derivatives has been monitored using UV-Vis spectroscopy, with absorption maxima recorded to track the reaction progress. rsc.org

The table below presents UV-Vis absorption data for selected pyrrole derivatives and related compounds.

| Compound/Class | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, L/mol·cm) | Reference |

|---|---|---|---|---|

| Blue Pyrrole Derivative (BAPCP) | PGMEA | - | 6.03 × 10⁴ at 615 nm | mdpi.com |

| Blue Pyrrole Derivative (HAPCP) | PGMEA | - | 6.91 × 10⁴ at 615 nm | mdpi.com |

| Substituted Chlorophenols | - | 260 - 290 | - | ias.ac.in |

Vibrational Spectroscopic Analysis for Functional Group Identification

X-ray Crystallography for Solid-State Structural Analysis

A study on pyrrol-2-yl chloromethyl ketone derivatives, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, revealed that these compounds crystallize with one molecule in the asymmetric unit. mdpi.comuni-regensburg.de The crystal structures of these derivatives provided detailed insights into the geometric relationship between the pyrrole ring and the carbonyl group. uni-regensburg.de For instance, the planarity of the aromatic systems and the consistency of bond lengths and angles with delocalized π-electron systems have been confirmed in analogous pyrrole derivatives. vulcanchem.com

Theoretical calculations, often used in conjunction with experimental X-ray data, can help to rationalize and predict crystal structures. dergipark.org.tr The comparison of optimized geometries from theoretical calculations with experimental crystal structures can validate the computational methods and provide a deeper understanding of the solid-state conformation. dergipark.org.tr

The table below presents crystallographic data for a representative this compound derivative.

| Compound | Crystal System | Space Group | Molecules per Asymmetric Unit | Reference |

|---|---|---|---|---|

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | 1 | mdpi.comuni-regensburg.de |

The solid-state structures of this compound derivatives are stabilized by a variety of intermolecular interactions, including hydrogen bonds and halogen bonds. mdpi.comias.ac.in X-ray crystallography is the primary tool for identifying and characterizing these non-covalent interactions, which play a crucial role in determining the crystal packing and, consequently, the physicochemical properties of the material.

Halogen bonding, a directional non-covalent interaction involving a halogen atom as a Lewis acidic "σ-hole" donor, is an important consideration in the crystal engineering of halogenated compounds. mdpi.commdpi.comrsc.org The nature of halogen bonding can vary, with Type I and Type II geometries being described for Cl···Cl interactions. ias.ac.in The analysis of these interactions in substituted 2-chloroquinolines has shown that they can significantly influence the supramolecular assembly. ias.ac.in

In addition to halogen bonds, other weak interactions such as C-H···O and C-H···Cl hydrogen bonds can also contribute to the stability of the crystal structure. mdpi.comias.ac.in Hirshfeld surface analysis is a computational tool often used to visualize and quantify these various intermolecular contacts within a crystal. mdpi.com

The investigation of these subtle intermolecular forces is critical for understanding and predicting the solid-state behavior of this compound derivatives and for the rational design of new materials with desired properties. sun.ac.zamdpi.com

The table below summarizes the types of intermolecular interactions observed in a representative this compound derivative.

| Compound | Observed Intermolecular Interactions | Contribution of Cl···Cl contacts | Reference |

|---|---|---|---|

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | N-H···O, C-H···O/Cl | 0.4% | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical methods are fundamental in elucidating the electronic characteristics and thermodynamic stability of molecular systems. These calculations range from the widely used Density Functional Theory (DFT) to high-accuracy ab initio methods, providing a comprehensive picture of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. q-chem.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov

A comprehensive investigation using the B3LYP functional with a 6-311++G** basis set has been conducted on a series of chloropyrroles, including this compound (referred to as 2-CPy). researchgate.net In this study, the stability of this compound was compared to its isomer, 3-chloropyrrole (3-CPy). The calculations revealed that 3-CPy is more stable than 2-CPy, with a relative energy difference of 0.51 kcal/mol, indicating a slightly higher thermodynamic stability for the isomer with the chlorine atom at the 3-position. researchgate.net These energetic parameters are crucial for understanding the relative abundance and reactivity of isomers in chemical processes.

| Compound | Total Energy (Hartree) | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) |

|---|---|---|---|

| Pyrrole | -209.19913 | - | - |

| This compound | -668.96914 | 0.51 | 0.54 |

| 3-Chloropyrrole | -668.97003 | 0.00 | 0.00 |

Table 1. Energetics of Pyrrole and Chloropyrroles calculated with the B3LYP/6-311++G** method. Data sourced from a computational study on chloropyrroles. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "first-principles" approaches, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, offer systematically improvable accuracy. wikipedia.org

The Coupled Cluster method, particularly CCSD(T) which includes single, double, and a non-iterative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for providing highly accurate energies and geometries when used with a sufficiently large basis set. nih.govucsb.edu However, these methods have a significantly higher computational cost compared to DFT, scaling unfavorably with the size of the molecular system. wikipedia.org For instance, a CCSD(T) calculation can scale with the seventh power of the number of basis functions (N⁷), making it challenging for larger molecules. wikipedia.org

While specific high-accuracy ab initio studies focusing solely on this compound are not prevalent in the reviewed literature, the application of methods like CCSD(T) is crucial for benchmarking the accuracy of more cost-effective DFT functionals and for obtaining definitive energetic and structural data for small to medium-sized molecules. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ajchem-a.commdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

From these FMO energies, several global reactivity descriptors can be calculated. nih.gov These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

A DFT study provided these descriptors for this compound, offering a quantitative measure of its reactivity profile. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Chemical Potential (μ) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|---|

| Pyrrole | -5.99 | 0.54 | 6.53 | -2.73 | 3.27 | 2.73 | 1.14 |

| This compound | -6.23 | -0.08 | 6.15 | -3.16 | 3.08 | 3.16 | 1.62 |

Table 2. Global Reactivity Descriptors for Pyrrole and this compound calculated at the B3LYP/6-311++G** level. Data sourced from a computational study on chloropyrroles. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Spectroscopic Parameter Prediction via Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, these methods can aid in structure elucidation and the assignment of experimental signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure determination. Computational methods, particularly DFT, can predict NMR chemical shifts with high accuracy. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. cdnsciencepub.comrsc.org This method, when combined with a suitable DFT functional like B3LYP and an appropriate basis set (e.g., 6-311+G(2d,p)), can yield predicted ¹H and ¹³C chemical shifts that show a strong linear correlation with experimental values. mdpi.com This predictive power is invaluable for assigning complex spectra and confirming the structures of newly synthesized compounds. nanobioletters.comresearchgate.net While specific GIAO/DFT data tables for this compound were not detailed in the surveyed literature, this computational strategy remains the standard and most reliable for predicting its NMR spectrum.

Computational chemistry allows for the prediction of vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). DFT calculations are widely used to compute harmonic vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. derpharmachemica.comacs.org These theoretical calculations are essential for making a detailed assignment of the vibrational modes of a molecule. derpharmachemica.com Often, calculated frequencies are scaled by an empirical factor to better match experimental results, compensating for anharmonicity and the approximations inherent in the computational method. researchgate.net

Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). physchemres.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in an electronic spectrum. cdnsciencepub.comphyschemres.org This analysis helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

GIAO/DFT Calculations for NMR Chemical Shifts

Investigation of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping out the intricate details of chemical reactions involving this compound.